3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0817045
InChI:
InChI=1S/C22H22O5/c1-14-5-7-15(8-6-14)26-19-13-25-18-11-16(9-10-17(18)21(19)24)27-20(23)12-22(2,3)4/h5-11,13H,12H2,1-4H3
SMILES:
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)CC(C)(C)C
Molecular Formula:
C22H22O5
Molecular Weight:
366.4 g/mol
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate
CAS No.:
Cat. No.: VC0817045
Molecular Formula: C22H22O5
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22O5 |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | [3-(4-methylphenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate |
| Standard InChI | InChI=1S/C22H22O5/c1-14-5-7-15(8-6-14)26-19-13-25-18-11-16(9-10-17(18)21(19)24)27-20(23)12-22(2,3)4/h5-11,13H,12H2,1-4H3 |
| Standard InChI Key | CGHXENOPHCYOER-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)CC(C)(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)CC(C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator